
N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide is a compound that belongs to the class of quinoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide typically involves the reaction of quinolin-8-ol with appropriate reagents to introduce the hydroxy and acetimidamide functionalities. One common method involves the reaction of quinolin-8-ol with ethyl chloroacetate in the presence of a base such as potassium carbonate to form quinolyl ether. This intermediate is then reacted with hydroxylamine to introduce the hydroxy group, followed by further reaction with appropriate reagents to form the acetimidamide moiety .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The imidamide moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets. The hydroxy and imidamide functionalities allow the compound to form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. The quinoline ring system can intercalate with DNA, potentially leading to anticancer effects by inhibiting DNA replication and transcription .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
8-Hydroxyquinoline: Widely studied for its metal-chelating properties and biological activities.
Uniqueness
N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide is unique due to the presence of both hydroxy and acetimidamide functionalities, which provide a distinct set of chemical and biological properties. This combination allows for versatile interactions with biological targets and the potential for diverse applications in scientific research.
Propriétés
Formule moléculaire |
C11H11N3O2 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
N'-hydroxy-2-quinolin-8-yloxyethanimidamide |
InChI |
InChI=1S/C11H11N3O2/c12-10(14-15)7-16-9-5-1-3-8-4-2-6-13-11(8)9/h1-6,15H,7H2,(H2,12,14) |
Clé InChI |
XNRPKYTXWNJHGR-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC2=C(C(=C1)OC/C(=N/O)/N)N=CC=C2 |
SMILES canonique |
C1=CC2=C(C(=C1)OCC(=NO)N)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


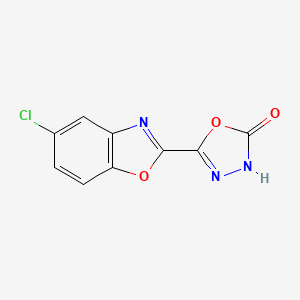
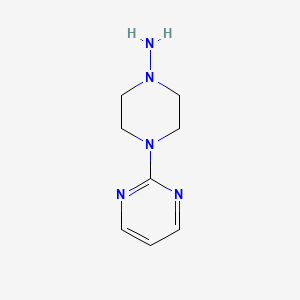
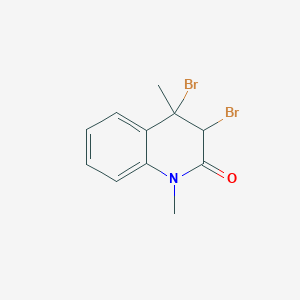
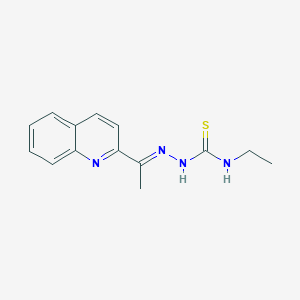
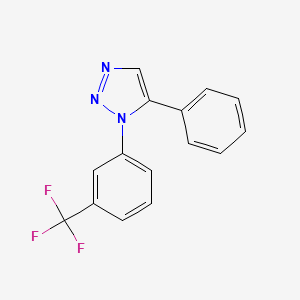
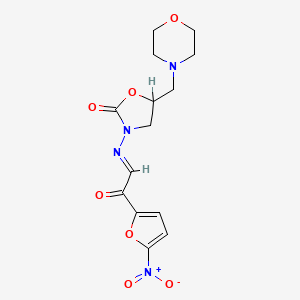
![Furo[3,4-e][1,2]benzoxazole](/img/structure/B12901095.png)
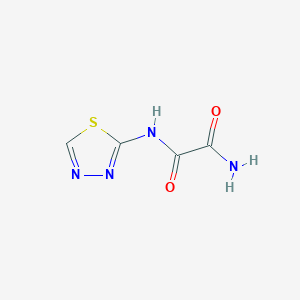
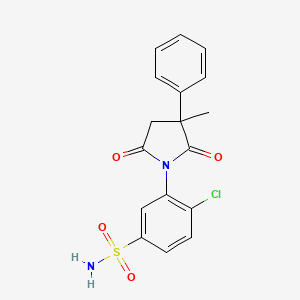
![3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12901109.png)
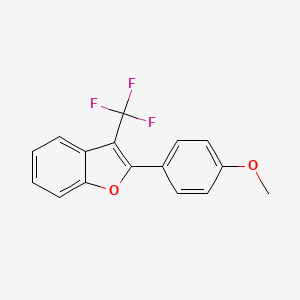
![Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine](/img/structure/B12901130.png)
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12901133.png)
![1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B12901134.png)
